molecular formula C13H10N4O3S B5641951 3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole

3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole

Cat. No. B5641951
M. Wt: 302.31 g/mol
InChI Key: WTKPWQTVKSARCV-UHFFFAOYSA-N
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Description

The compound of interest belongs to the class of 1,2,4-triazoles, a group known for their diverse chemical properties and applications in various fields. Triazole derivatives, including 3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole , have been extensively studied for their potential in material science, chemistry, and as pharmacophores in drug design due to their unique structural features and biological activities.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves multi-component reactions, providing a versatile approach to introduce various substituents into the triazole core. Methods such as the metal-free multi-component reaction from primary amine, ketones, and 4-nitrophenyl azide have been utilized to synthesize 1,5-disubstituted 1,2,3-triazoles, demonstrating the synthetic flexibility of triazole compounds (Vo, 2020).

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized by X-ray crystallography, revealing planar triazole rings and specific dihedral angles between substituent rings. For instance, a related compound showed dihedral angles formed by the triazole and phenyl rings, indicating the planar nature and potential for intermolecular interactions (Liu et al., 1999).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including fragmentation, cyclization, and substitution, influenced by their substituents. Mass-spectral studies have provided insights into the fragmentation patterns of nitrofuryl-triazoles, highlighting the stability and reactivity of these compounds (Kato & Hirao, 1972).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in material science and drug design. These properties are determined by the molecular structure and substituents of the triazole derivatives.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential biological activities, are influenced by the triazole core and its substituents. Triazole derivatives have been explored for their potential as corrosion inhibitors, demonstrating the versatility of their chemical properties (Srivastava et al., 2016).

properties

IUPAC Name

5-(furan-2-yl)-3-[(4-nitrophenyl)methylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S/c18-17(19)10-5-3-9(4-6-10)8-21-13-14-12(15-16-13)11-2-1-7-20-11/h1-7H,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKPWQTVKSARCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NN2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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